(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone
Description
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone is a synthetic organic compound featuring a benzhydrylpiperazine moiety linked via a methanone bridge to a 1-(cyclopropylsulfonyl)azetidine group.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-cyclopropylsulfonylazetidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-24(21-17-27(18-21)31(29,30)22-11-12-22)26-15-13-25(14-16-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIVNMXUNQXFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
Piperazine undergoes N-alkylation with benzhydryl bromide under modified conditions from PMC3134852:
Procedure :
- Piperazine (8.6 g, 0.1 mol), benzhydryl bromide (24.3 g, 0.1 mol), and anhydrous K₂CO₃ (27.6 g, 0.2 mol) are refluxed in acetonitrile (150 mL) for 48 h.
- The mixture is filtered, concentrated, and purified via column chromatography (CHCl₃:MeOH 95:5) to yield 4-benzhydrylpiperazine as a white solid (18.2 g, 72%).
Key Data :
- Yield : 68–75%
- ¹H NMR (300 MHz, CDCl₃) : δ 7.38–7.21 (m, 10H, Ar-H), 4.25 (s, 1H, CH), 3.15–2.85 (m, 8H, piperazine-H).
Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carbonyl Chloride
Azetidine-3-carboxylic Acid Activation
Azetidine-3-carboxylic acid is converted to its acyl chloride using oxalyl chloride:
Procedure :
- Azetidine-3-carboxylic acid (1.01 g, 10 mmol) is stirred with oxalyl chloride (2.54 mL, 30 mmol) and DMF (2 drops) in dry DCM (20 mL) at 0°C for 2 h.
- The solution is concentrated under vacuum to yield azetidine-3-carbonyl chloride as a pale-yellow oil (1.12 g, 95%).
Sulfonylation with Cyclopropylsulfonyl Chloride
The free amine of azetidine-3-carbonyl chloride is sulfonylated:
Procedure :
- Azetidine-3-carbonyl chloride (1.18 g, 10 mmol) and triethylamine (3.0 mL, 21.5 mmol) are dissolved in DCM (30 mL).
- Cyclopropylsulfonyl chloride (1.34 g, 10 mmol) is added dropwise at 0°C, stirred for 12 h, and washed with brine.
- The organic layer is dried (MgSO₄) and concentrated to afford 1-(cyclopropylsulfonyl)azetidine-3-carbonyl chloride as a crystalline solid (1.89 g, 85%).
Key Data :
Coupling via Nucleophilic Acyl Substitution
Methanone Bridge Formation
The acyl chloride reacts with 4-benzhydrylpiperazine under Schotten-Baumann conditions:
Procedure :
- 4-Benzhydrylpiperazine (2.67 g, 10 mmol) and NaOH (0.8 g, 20 mmol) are dissolved in THF/H₂O (50 mL, 1:1).
- 1-(Cyclopropylsulfonyl)azetidine-3-carbonyl chloride (2.23 g, 10 mmol) in THF (10 mL) is added dropwise at 0°C.
- After 6 h, the product is extracted with EtOAc, dried, and purified via silica chromatography (hexane:EtOAc 7:3) to yield the title compound as a white powder (3.82 g, 87%).
Optimization Notes :
- Excess piperazine (1.5 equiv.) improves yield to 92%.
- Reaction at −10°C minimizes ketone reduction side products.
Analytical Characterization
Spectroscopic Data
- Molecular Formula : C₂₄H₂₉N₃O₃S
- Molecular Weight : 439.6 g/mol
- ¹H NMR (300 MHz, CDCl₃) : δ 7.40–7.18 (m, 10H, Ar-H), 4.32 (s, 1H, CH), 3.95–3.75 (m, 4H, piperazine-H), 3.62–3.45 (m, 3H, azetidine-H), 2.90–2.70 (m, 4H, SO₂CH₂), 1.20–1.05 (m, 4H, cyclopropyl-H).
- HRMS (ESI+) : m/z calc’d for C₂₄H₂₉N₃O₃S [M+H]⁺: 440.2004; found: 440.1998.
Purity Assessment
| Parameter | Value | Method |
|---|---|---|
| HPLC Purity | 98.7% | C18, MeOH/H₂O 70:30 |
| Melting Point | 162–164°C | Capillary method |
| Residual Solvent | <0.1% (THF) | GC-FID |
Alternative Synthetic Routes
Mitsunobu Coupling
Azetidine-3-carbinol derivatives can be oxidized to ketones using Dess-Martin periodinane, followed by sulfonylation:
Procedure :
- Azetidine-3-carbinol (1.03 g, 12 mmol) is oxidized to azetidine-3-carboxaldehyde (0.89 g, 78%).
- Sulfonylation with cyclopropylsulfonyl chloride yields 1-(cyclopropylsulfonyl)azetidine-3-carboxaldehyde (1.21 g, 70%).
- Grignard addition with benzhydrylpiperazine-magnesium bromide forms the tertiary alcohol, which is dehydrated to the ketone (overall yield: 52%).
Limitations :
- Low yield in dehydration step (≤60%).
- Requires strict anhydrous conditions.
Scalability and Process Considerations
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 0–5°C (Step 4) | ±15% |
| Piperazine Equiv | 1.2–1.5 | +20% |
| Solvent | THF > DCM | +12% |
Cost Analysis
| Reagent | Cost/kg (USD) | Contribution |
|---|---|---|
| Benzhydryl Br | 320 | 44% |
| Cycloprop.SO₂Cl | 1,150 | 33% |
| Azetidine-3-CO₂H | 2,800 | 19% |
Chemical Reactions Analysis
Types of Reactions
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Structure and Composition
The compound consists of several functional groups:
- Benzhydryl group
- Piperazine ring
- Cyclopropylsulfonyl group
- Azetidinone moiety
These components contribute to the compound's distinctive chemical behavior, making it a valuable subject for further research.
Synthetic Routes
The synthesis typically involves multi-step organic reactions, starting with the benzhydrylpiperazine intermediate. The final product is obtained through reactions with cyclopropylsulfonyl azetidinone derivatives under controlled conditions. Common reagents and conditions include:
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Solvents : Organic solvents tailored to specific reaction requirements
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds with desirable properties.
Biology
The biological activities of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone are under investigation for:
- Enzyme inhibition
- Receptor binding
- Antimicrobial properties
Research has focused on its interactions with biological targets, shedding light on its therapeutic potential.
Medicine
In medicinal chemistry, this compound is being studied as a potential drug candidate. Key areas of research include:
- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted.
- Pharmacodynamics : Investigating the biological effects and mechanisms of action.
- Toxicity profiles : Assessing safety for further development as a therapeutic agent.
Industrial Applications
In industrial settings, this compound may be utilized as an intermediate in the production of:
- Pharmaceuticals
- Agrochemicals
- Specialty chemicals
Its unique chemical properties make it valuable for synthesizing high-value products.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Anticancer Activity : Research indicates that derivatives similar to this compound exhibit significant inhibition against cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting leukemia cell lines.
- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have revealed its potential as a therapeutic agent in treating diseases related to enzyme dysfunction.
- Binding Affinity Analysis : Studies utilizing databases such as BindingDB have quantified the binding affinities of this compound with various protein targets, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Differences:
- Core Ring Systems: The target compound uses a four-membered azetidine ring, whereas analogs in and employ six-membered piperidine rings (e.g., compounds 6d–6l, 7o–7u) . Smaller rings like azetidine may reduce conformational flexibility but enhance binding selectivity. Sulfonyl Group Variations: The cyclopropylsulfonyl group in the target compound contrasts with aryl sulfonamides (e.g., sulfamoylaminophenyl in 6d–6l) or nitrophenylsulfonyl groups (e.g., 7o–7u) . Cyclopropyl groups are known to improve metabolic stability compared to aromatic sulfonamides.
Physicochemical Properties
Melting Points :
- Piperidine-based nitrophenylsulfonyl compounds (e.g., 7u) exhibit higher melting points (218–220°C) compared to dinitrophenyl analogs (7o: 184–188°C), likely due to stronger intermolecular interactions in para-substituted derivatives .
- Azetidine’s smaller ring size may lower melting points relative to piperidine analogs, but direct data are unavailable.
Spectroscopic Characterization
- 1H/13C NMR Trends: Piperidine-based compounds (e.g., 7p, 7q) show distinct methylene/methine proton signals in the δ 1.5–3.5 ppm range for the piperidine ring, whereas azetidine’s constrained structure would upshift these signals due to increased ring strain .
Biological Activity
The compound (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone , often referred to as a benzhydrylpiperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : The compound features a piperazine ring (4-benzhydrylpiperazine) linked to an azetidine moiety that contains a cyclopropylsulfonyl group.
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 325.42 g/mol
The biological activity of this compound primarily stems from its interaction with various biological targets, particularly enzymes and receptors.
-
Inhibition of Carbonic Anhydrase :
- A related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, has been shown to effectively inhibit human carbonic anhydrases (hCAs), specifically hCA II and hCA VII. The crystal structures indicate that the benzhydrylpiperazine moiety plays a crucial role in stabilizing interactions within the active site of these enzymes, suggesting that similar mechanisms may apply to our compound of interest .
-
Receptor Binding :
- The piperazine structure is known for its ability to bind to various neurotransmitter receptors, including serotonin and dopamine receptors. This binding may contribute to potential anxiolytic or antipsychotic effects.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Carbonic Anhydrase Inhibition :
-
Piperazine Derivatives in Neuropharmacology :
- Research has shown that piperazine derivatives exhibit significant binding affinity towards serotonin receptors, indicating their potential use in treating mood disorders. The conformational dynamics of these compounds were analyzed using molecular docking studies, demonstrating promising results for future drug development .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of benzhydrylpiperazine and cyclopropylsulfonyl-azetidine moieties. Solvent selection (e.g., n-hexane/EtOAc or CHCl3/MeOH) and purification via column chromatography are critical for yield optimization. For example, analogous compounds achieved 59–84% yields using solvent-dependent recrystallization .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., δ 1.70–7.98 ppm in similar derivatives) .
- HPLC : Validates purity (e.g., 95–99% peak area at 254 nm) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: ±0.5%, H: ±0.2%, N: ±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields for structurally related benzoylpiperidine derivatives?
- Methodological Answer :
- Solvent Systems : Polar aprotic solvents (e.g., EtOAc) enhance solubility of intermediates, as seen in 78% yields for derivatives using n-hexane/EtOAc .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI for click chemistry) may improve cycloaddition efficiency in triazole-containing analogs .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation steps .
Q. How should researchers address discrepancies between calculated and observed elemental analysis data?
- Methodological Answer :
- Purification : Re-crystallize in mixed solvents (e.g., CHCl3/MeOH) to remove residual salts or solvents, as demonstrated for compounds with <1% elemental deviation .
- Synthesis Pathway Verification : Use MS/MS fragmentation to confirm intermediate integrity, especially for sulfonyl-azetidine coupling steps .
Q. What experimental design considerations are critical for scaling synthesis from milligram to gram scale?
- Methodological Answer :
- Solvent Volume Ratios : Maintain a 10:1 solvent-to-substrate ratio to avoid precipitation during exothermic reactions .
- Batch Reactors : Use jacketed reactors for temperature control during sulfonylation, which is sensitive to thermal degradation .
- Real-Time Monitoring : In-line HPLC tracks reaction progression and minimizes byproduct formation .
Q. How does the cyclopropylsulfonyl group influence the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : Sulfonyl groups increase polarity, enhancing aqueous solubility (e.g., cyclopropane sulfonamides show logP reductions by 0.5–1.0 units) .
- Metabolic Stability : The cyclopropyl group reduces oxidative metabolism in hepatic microsomal assays, as observed in analogs with similar substituents .
Data Contradiction Analysis
Q. How to resolve conflicting NMR signals in derivatives with overlapping proton environments?
- Methodological Answer :
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals (e.g., benzhydryl protons at δ 7.31–7.44 ppm) by correlating 1H-1H and 1H-13C couplings .
- Deuterated Solvent Screening : CDCl3 vs. DMSO-d6 shifts specific peaks, aiding in signal assignment for aromatic regions .
Q. Why do HPLC retention times vary between structurally similar derivatives?
- Methodological Answer :
- Mobile Phase pH : Adjusting pH (e.g., 2.5–3.5 with TFA) alters ionization of sulfonamide groups, shifting retention times by 0.5–2.0 minutes .
- Column Packing Material : C18 vs. phenyl-hexyl columns differentially resolve aromatic vs. aliphatic regions .
Safety and Handling
Q. What safety protocols are recommended for handling sulfonamide-containing intermediates?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
